molecular formula C16H14N8O2 B2930617 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034558-37-5

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2930617
CAS No.: 2034558-37-5
M. Wt: 350.342
InChI Key: IBNMFVXRIPQSMC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings including a pyrazole, an oxadiazole, and a triazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings suggests that it would have a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and any functional groups attached to them. For example, the pyrazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make it a base .

Scientific Research Applications

Inhibitors of Influenza Virus Sialidases

Compounds containing the 1,2,4-oxadiazole and triazole motifs, similar to the specified chemical, have been identified as inhibitors of influenza virus sialidases. These inhibitors exhibit a pattern of activity and selectivity comparable to other sialidase inhibitors, suggesting their potential in antiviral research and therapeutic applications against influenza viruses (Smith et al., 1997).

Anticancer and Anti-5-Lipoxygenase Agents

Derivatives of pyrazolopyrimidines, which share structural features with the compound of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of these compounds in the development of new therapeutic agents for cancer treatment and inflammation control (Rahmouni et al., 2016).

Metal-Involved Solvothermal Interconversions

Research on pyrazinyl substituted azole derivatives, including those with oxadiazole and triazole linkers, has explored the controllability and mechanism of metal-involved solvothermal interconversions. These findings contribute to the understanding of reaction mechanisms and the development of crystalline materials with potential applications in materials science (Li et al., 2010).

Antimicrobial Activity

Synthesized compounds featuring 1,2,3-triazole derivatives, including those with structural similarity to the specified chemical, have shown potential as antimicrobial agents. This suggests the value of these compounds in developing new antibacterial and antifungal therapies (Jadhav et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures are often used as kinase inhibitors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound and its potential uses in medicine .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8O2/c1-23-10-11(7-18-23)15-20-14(26-22-15)9-17-16(25)13-8-19-24(21-13)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNMFVXRIPQSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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